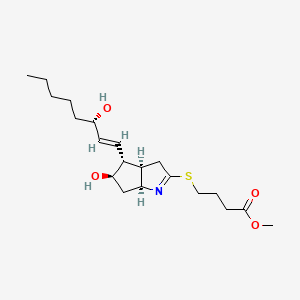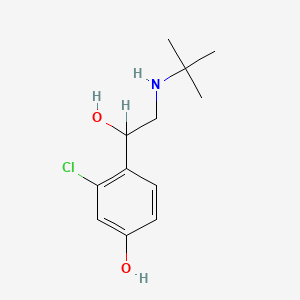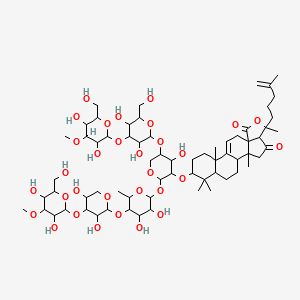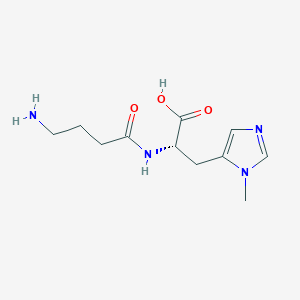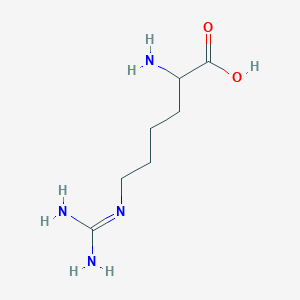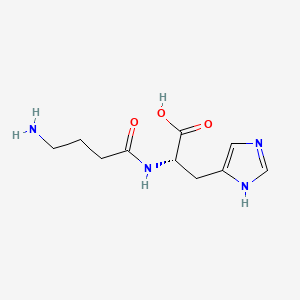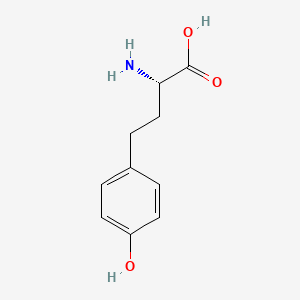
L-ホモチロシン
概要
説明
L-Homotyrosine is a non-proteinogenic α-amino acid, which means it is not incorporated into proteins during translation. It is structurally similar to tyrosine but has an additional methylene group in its side chain. This compound is found in various natural products and has significant biological activities, making it a subject of interest in scientific research .
科学的研究の応用
L-Homotyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the biosynthesis of various natural products.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
作用機序
Target of Action
L-Homotyrosine primarily targets the β-glucan synthase, a membrane-bound protein complex that catalyzes the formation of the main polysaccharide component of the fungal cell wall . This compound is a key component of echinocandins, a class of antifungal drugs .
Mode of Action
L-Homotyrosine interacts with its target, β-glucan synthase, by non-competitively inhibiting its function . This inhibition leads to a disruption in the formation of the fungal cell wall, thereby exerting its antifungal effects . It’s also suggested that L-Homotyrosine may inhibit the 4-hydroxyphenylpyruvate dioxygenase enzymes of Pseudomonas aeruginosa .
Biochemical Pathways
The biosynthesis of L-Homotyrosine involves several steps, including an aldol-type condensation with acetyl-CoA, isomerization, decarboxylation, and transamination . This compound is a crucial part of the hexapeptide scaffold of echinocandins, which are antifungal lipopeptides .
Pharmacokinetics
It’s known that echinocandins, which contain l-homotyrosine, are manufactured semi-synthetically due to their complex structure .
Result of Action
The action of L-Homotyrosine results in significant antifungal activities. For instance, it has been found to restore the efficacy of echinocandin drugs against a large panel of echinocandin-resistant Candida strains .
Action Environment
The action, efficacy, and stability of L-Homotyrosine can be influenced by various environmental factors. It’s worth noting that the biosynthesis of echinocandins, which include L-Homotyrosine, is widespread among Ascomycetes, suggesting that these compounds can be produced in diverse environmental conditions .
生化学分析
Biochemical Properties
L-Homotyrosine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes an aldol-type condensation with the C-2 of acetyl-CoA, mediated by the enzyme htyA, to form 2-(4-hydroxybenzyl)-malate . This compound is then isomerized to 3-(4-hydroxybenzyl)-malate by the enzyme htyD . These interactions are essential for the biosynthesis of echinocandin B .
Cellular Effects
The effects of L-Homotyrosine on various types of cells and cellular processes are significant. It influences cell function by participating in the synthesis of echinocandin B, which inhibits the formation of the major polysaccharide component of the fungal cell wall . This action impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
L-Homotyrosine exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and participates in enzyme inhibition or activation, leading to changes in gene expression . For example, it undergoes decarboxylation and oxidation to form 2-oxo-4-(4-hydroxybenzyl)butanoic acid, coupled to the reduction of NAD+ to NADH by the enzyme htyC . The product then undergoes transamination catalyzed by htyB to form L-Homotyrosine .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of L-Homotyrosine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
L-Homotyrosine is involved in the metabolic pathways that lead to the biosynthesis of echinocandin B . It interacts with enzymes such as htyA, htyD, htyC, and htyB, which mediate its transformation into different intermediates .
Transport and Distribution
It is known to be involved in the biosynthesis of echinocandin B, suggesting that it may interact with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in the biosynthesis of echinocandin B, it is likely that it is localized to the compartments or organelles where this biosynthesis occurs .
準備方法
Synthetic Routes and Reaction Conditions: L-Homotyrosine can be synthesized through several methods. One common approach involves the addition of acetate to the keto group of hydroxyphenylpyruvate by an isopropylmalate synthase. The hydroxyl group of the product is then shifted from C-3 to C-2 by an aconitase. After oxidative decarboxylation, an α-keto acid is obtained, which is finally transaminated to provide L-Homotyrosine .
Industrial Production Methods: Industrial production of L-Homotyrosine often involves microbial fermentation. For instance, Bacillus subtilis has been reported to produce L-Homotyrosine, which can be isolated and purified for various applications .
化学反応の分析
Types of Reactions: L-Homotyrosine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield alcohols or amines .
類似化合物との比較
- L-Tyrosine
- L-Phenylalanine
- L-Dopa
L-Homotyrosine stands out due to its additional methylene group, which provides unique chemical properties and biological activities .
特性
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569328 | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-01-2, 185062-84-4 | |
| Record name | Homotyrosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOTYROSINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of L-Homotyrosine in the context of echinocandin antifungal drugs?
A1: L-Homotyrosine is a crucial amino acid residue within the cyclic peptide structure of echinocandin antifungal drugs. Research suggests that it plays a vital role in the drugs' mechanism of action and overall efficacy against fungal pathogens. [, ]
Q2: How does L-Homotyrosine contribute to the antifungal activity of echinocandins?
A2: While the exact interaction mechanism is still being investigated, studies indicate that the presence of L-Homotyrosine is essential for both the antifungal activity of echinocandins and their ability to inhibit β-1,3-glucan synthesis, a key process for fungal cell wall formation. Replacing L-Homotyrosine with other natural amino acids significantly reduces or abolishes these activities. [] This suggests that L-Homotyrosine interacts directly or indirectly with the drug target, possibly influencing the binding affinity and efficacy of the echinocandin molecule.
Q3: Can modifications to the L-Homotyrosine residue impact echinocandin efficacy?
A3: Yes, modifications to the L-Homotyrosine residue can significantly impact echinocandin efficacy. For instance, removing the benzylic hydroxyl group from the L-Homotyrosine moiety in anidulafungin and rezafungin restored their effectiveness against various echinocandin-resistant Candida strains. [] This highlights the importance of the L-Homotyrosine structure for overcoming resistance mechanisms in fungal pathogens.
Q4: What is the role of L-Homotyrosine in echinocandin resistance?
A4: While L-Homotyrosine itself doesn't directly contribute to resistance, mutations in the FKS genes of resistant Candida strains, specifically those encoding the catalytic subunit of the β-glucan synthase complex, can alter the interaction between echinocandins and their target site. [] It is likely that these mutations affect the binding region of echinocandins, where L-Homotyrosine plays a critical role. Modifications to the L-Homotyrosine, such as dehydroxylation, might compensate for these structural changes and restore the drug's ability to bind and inhibit the mutated enzyme.
Q5: Are there any known biosynthetic pathways for L-Homotyrosine in echinocandin-producing organisms?
A5: Yes, research has identified gene clusters responsible for L-Homotyrosine biosynthesis in echinocandin-producing fungi. For example, in Emericella rugulosa NRRL 11440, a dedicated hty gene cluster encodes four enzymes involved in the de novo generation of L-Homotyrosine from acetyl-CoA and 4-hydroxyphenyl-pyruvate. [] Similarly, in Coleophoma empetri, the CEhtyA-D genes are implicated in L-Homotyrosine biosynthesis. [] These findings suggest a conserved pathway for this essential amino acid in echinocandin production.
Q6: What are the implications of understanding L-Homotyrosine biosynthesis for echinocandin research?
A6: Understanding the biosynthetic pathway of L-Homotyrosine could open new avenues for developing novel echinocandin derivatives or enhancing the production of existing ones. By manipulating the genes involved in L-Homotyrosine biosynthesis, researchers could potentially engineer strains with improved echinocandin production or create modified versions of the amino acid that confer enhanced antifungal activity or overcome resistance mechanisms.
Q7: Are there other organisms besides fungi that utilize L-Homotyrosine in bioactive compound production?
A7: Yes, L-Homotyrosine has been identified in bioactive compounds produced by other organisms. For example, L-Homotyrosine was found among compounds isolated from the gut bacteria of animals living in polluted environments. These compounds demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. [] This suggests a broader role for L-Homotyrosine in natural product biosynthesis and its potential utilization for developing novel antimicrobial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


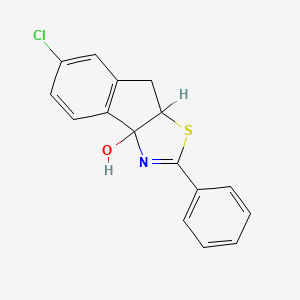
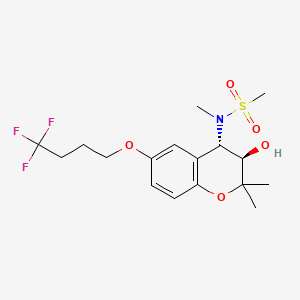
![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)




